molecular formula C13H5ClFNO2 B061863 6-Chloro-9-fluorobenz[9]isoquinoline-5,10-dione CAS No. 188622-47-1

6-Chloro-9-fluorobenz[9]isoquinoline-5,10-dione

Cat. No.: B061863
CAS No.: 188622-47-1
M. Wt: 261.63 g/mol
InChI Key: KAQNQVAZWJUHSN-UHFFFAOYSA-N
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Description

6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione is a chemical compound with the molecular formula C13H5ClFNO2 and a molecular weight of 261.638 g/mol . This compound is known for its unique structure, which includes both chlorine and fluorine atoms attached to a benz[g]isoquinoline-5,10-dione core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione can be compared with other similar compounds, such as:

    6-Chloro-9-methylbenz[g]isoquinoline-5,10-dione: This compound has a methyl group instead of a fluorine atom, leading to different chemical and biological properties.

    6-Bromo-9-fluorobenz[g]isoquinoline-5,10-dione: The presence of a bromine atom instead of chlorine results in variations in reactivity and applications.

    9-Fluorobenz[g]isoquinoline-5,10-dione: Lacking the chlorine atom, this compound exhibits distinct chemical behavior and uses.

Properties

IUPAC Name

6-chloro-9-fluorobenzo[g]isoquinoline-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5ClFNO2/c14-8-1-2-9(15)11-10(8)12(17)6-3-4-16-5-7(6)13(11)18/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQNQVAZWJUHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=O)C3=C(C2=O)C=CN=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-9-fluorobenz[9]isoquinoline-5,10-dione
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6-Chloro-9-fluorobenz[9]isoquinoline-5,10-dione
Reactant of Route 6
6-Chloro-9-fluorobenz[9]isoquinoline-5,10-dione

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